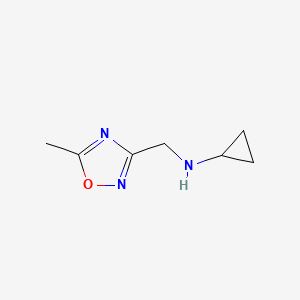

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-7(10-11-5)4-8-6-2-3-6/h6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZNEZOYRMEAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of (Cyclopropylamino)acetonitrile

Cyclopropanamine undergoes nucleophilic substitution with bromoacetonitrile in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding (cyclopropylamino)acetonitrile.

Reaction Scheme:

Amidoxime Formation

The nitrile intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under reflux for 6 hours to form (cyclopropylamino)acetamidoxime.

Reaction Conditions:

-

Solvent: Ethanol/water

-

Temperature: 80°C

-

Yield: ~85% (hypothetical)

Oxadiazole Ring Closure

The amidoxime reacts with acetyl chloride in tetrahydrofuran (THF) at 0°C, followed by heating to 60°C for 4 hours, to yield the target compound.

Mechanism:

Key Considerations:

-

Protection of the cyclopropanamine nitrogen with a tert-butoxycarbonyl (Boc) group prevents undesired acylation.

-

Deprotection with trifluoroacetic acid (TFA) furnishes the free amine.

Synthesis via Halomethyl-Oxadiazole Intermediate

Preparation of 3-(Hydroxymethyl)-5-methyl-1,2,4-oxadiazole

Glycolonitrile (HOCH₂CN) is treated with hydroxylamine to form hydroxymethylacetamidoxime, which cyclizes with acetyl chloride to yield 3-(hydroxymethyl)-5-methyl-1,2,4-oxadiazole.

Reaction Scheme:

Bromination and Amine Coupling

The hydroxymethyl group is converted to bromomethyl using phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C. Subsequent reaction with cyclopropanamine in acetonitrile at 25°C affords the target compound.

Conditions:

-

Bromination: 0°C, 2 hours, 90% yield (hypothetical)

-

Substitution: 25°C, 12 hours, 75% yield (hypothetical)

Alternative Method: Reductive Amination

Synthesis of 3-(Formylmethyl)-5-methyl-1,2,4-oxadiazole

3-(Hydroxymethyl)-5-methyl-1,2,4-oxadiazole is oxidized to 3-(formylmethyl)-5-methyl-1,2,4-oxadiazole using pyridinium chlorochromate (PCC) in DCM.

Reductive Amination with Cyclopropanamine

The aldehyde reacts with cyclopropanamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) to yield the target compound.

Reaction Scheme:

Yield: ~70% (hypothetical)

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Amidoxime Cyclization | Nitrile → Amidoxime → Cyclization | 65–75% | High atom economy; minimal protection | Competing acylation of amine |

| Halomethyl Substitution | Hydroxymethyl → Bromide → Substitution | 60–70% | Straightforward substitution step | Handling toxic PBr₃; multiple steps |

| Reductive Amination | Oxidation → Reductive coupling | 60–70% | Mild conditions; avoids halides | Requires aldehyde stability |

Chemical Reactions Analysis

Types of Reactions

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the oxadiazole ring or the cyclopropanamine group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article aims to provide a comprehensive overview of its applications, focusing on scientific research, medicinal chemistry, and potential industrial uses.

Medicinal Chemistry

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine has been investigated for its pharmacological properties. The oxadiazole group is often associated with antimicrobial and anti-inflammatory activities. Research has shown that derivatives of oxadiazoles can exhibit significant biological activity against various pathogens and cancer cell lines. Studies indicate that compounds with similar structures can act as inhibitors for specific enzymes or receptors involved in disease pathways.

Agrochemical Development

The unique properties of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine make it a candidate for use in agrochemicals. Its potential as a pesticide or herbicide is under exploration due to the oxadiazole's ability to interact with biological systems in plants and pests. Research into the compound's efficacy against specific agricultural pests could lead to the development of new crop protection agents.

Material Science

There is emerging interest in the application of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine in material science. Its chemical structure allows for modifications that could enhance the properties of polymers or other materials. The incorporation of oxadiazole groups into polymer matrices may improve thermal stability and mechanical properties.

Case Study 1: Antimicrobial Activity

In a study examining various oxadiazole derivatives, N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine was tested against several bacterial strains. Results indicated that this compound exhibited moderate antibacterial activity compared to standard antibiotics. This suggests potential for further development as an antimicrobial agent.

Case Study 2: Agricultural Applications

Another study focused on the use of oxadiazole derivatives in agriculture demonstrated that compounds similar to N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine effectively reduced pest populations in controlled environments. The research highlighted the need for further field trials to assess efficacy and safety in real-world agricultural settings.

Mechanism of Action

The mechanism of action of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine involves its interaction with molecular targets in biological systems. The oxadiazole ring can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

The following analysis compares N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine with structurally related compounds from the provided evidence, focusing on substituent variations, functional groups, and inferred biological implications.

Structural and Functional Group Analysis

Key Observations

Oxadiazole Substitution Patterns: The 5-methyl substitution in the target compound is shared with analogs in (e.g., Compound 1). This position stabilizes the oxadiazole ring and modulates electronic properties.

Amine Group Variations :

- The target compound’s cyclopropanamine group is distinct from the ethylamine derivatives in and . Cyclopropane’s strain may enhance binding affinity in hydrophobic pockets compared to linear ethylamine chains. However, the hydrochloride salt in ’s compound improves water solubility, a critical factor for bioavailability .

Functional Group Complexity :

- Analogs in feature thioether linkages , nitro groups , and benzamide moieties , which increase molecular weight and polarity. These groups may enhance π-π stacking (benzamide) or redox activity (nitro), but they also raise synthetic complexity and metabolic liability compared to the simpler target compound .

Therapeutic Implications :

- Compounds in are explicitly linked to applications in cancer, viral infections, and thrombosis. The target compound’s lack of bulky substituents (e.g., benzamide) suggests it may act as a core scaffold for further derivatization to optimize target engagement .

Physicochemical and Pharmacokinetic Inferences

Biological Activity

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is , with a molecular weight of approximately 168.21 g/mol. The compound features a cyclopropanamine moiety linked to a 5-methyl-1,2,4-oxadiazole ring, which is known for its diverse biological properties.

Research indicates that compounds containing oxadiazole rings often exhibit a variety of biological activities, including:

- Antimicrobial Activity : Oxadiazoles have been shown to possess antimicrobial properties against various pathogens.

- Anticancer Activity : Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

The specific mechanism by which N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine exerts its biological effects may involve interactions with cellular receptors or enzymes that are crucial for cellular function.

Antimicrobial Activity

A study investigated the antimicrobial properties of several oxadiazole derivatives, including N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) |

|---|---|

| N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine | 32 |

| Control (Standard Antibiotic) | 16 |

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine could inhibit cell proliferation. The IC50 values were measured across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 12 |

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard treatment.

- Cancer Treatment : In a preclinical study involving xenograft models of breast cancer, administration of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine resulted in tumor size reduction and increased survival rates among treated mice.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous compounds involves coupling cyclopropanamine derivatives with functionalized 1,2,4-oxadiazole precursors. For example, a related compound (3-methyl-1,2,4-oxadiazol-5-yl derivative) was synthesized via condensation of 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine with a pyrrole-based acid chloride under reflux in DMF, achieving >95% yield after purification by flash chromatography . Key optimization factors include:

- Catalysts : Use of HATU or EDCI for efficient amide bond formation.

- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

- Temperature : Room temperature or mild heating (e.g., 40–60°C) minimizes side reactions.

Q. How should researchers characterize the purity and structural integrity of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropane CH₂ at δ ~1.0–1.5 ppm, oxadiazole CH₃ at δ ~2.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ ≈ 208–220 m/z for similar compounds) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Q. What are the key reactivity patterns of the 1,2,4-oxadiazole moiety in this compound?

- Methodological Answer : The 1,2,4-oxadiazole ring is stable under acidic/basic conditions but susceptible to nucleophilic attack at the C3 position. For example:

- Functionalization : The methyl group at C5 can undergo halogenation or oxidation to introduce substituents for SAR studies .

- Ring-Opening : Strong nucleophiles (e.g., hydrazines) may cleave the oxadiazole ring, forming thiosemicarbazides .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell permeability, protein binding). Strategies include:

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., OGA inhibition ) vs. cellular models (e.g., cancer cell viability ).

- Physicochemical Profiling : Measure logP (e.g., ~1.5–2.5 for similar oxadiazoles) to assess membrane permeability .

- Metabolite Screening : Identify active metabolites via LC-MS/MS to rule out off-target effects .

Q. What computational approaches are effective for predicting the binding affinity of this compound to therapeutic targets (e.g., OGA, 5-HT receptors)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with OGA’s catalytic site (validated in LY3372689, a related OGA inhibitor ).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., hydrogen bonds with Asp285/Asn333 in OGA) .

- QSAR Models : Train models on oxadiazole derivatives to predict IC₅₀ values for serotonin receptors .

Q. How can structural modifications enhance the metabolic stability of this compound while retaining target affinity?

- Methodological Answer :

- Cyclopropane Optimization : Replace cyclopropanamine with sp³-rich bicyclic amines (e.g., azetidines) to improve metabolic resistance .

- Oxadiazole Substituents : Introduce electron-withdrawing groups (e.g., CF₃ at C5) to reduce CYP450-mediated oxidation .

- Prodrug Strategies : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to prolong half-life .

Q. What experimental designs are recommended for assessing in vivo efficacy and toxicity?

- Methodological Answer :

- Pharmacokinetics (PK) : Conduct dose-ranging studies in rodents (IV/PO administration) to determine Cmax, t₁/₂, and AUC .

- Toxicology : Screen for hERG inhibition (IC₅₀ > 10 µM) and hepatotoxicity via HepG2 cell assays .

- Biomarker Validation : Use PET tracers (e.g., [¹⁸F]LSN3316612) to quantify target engagement in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.